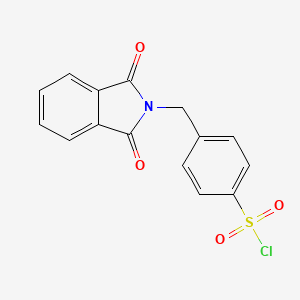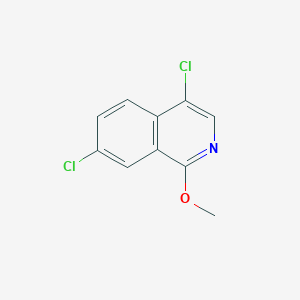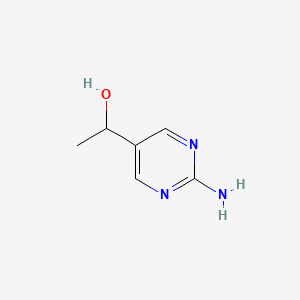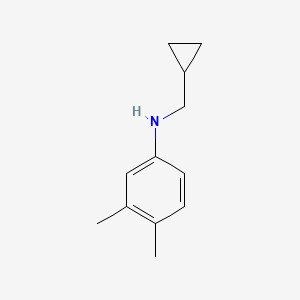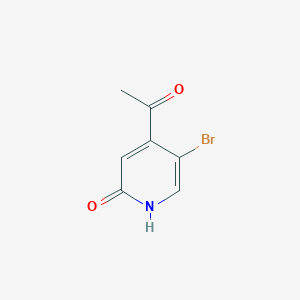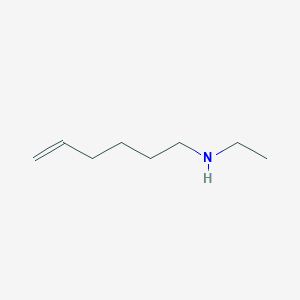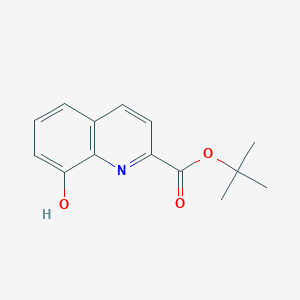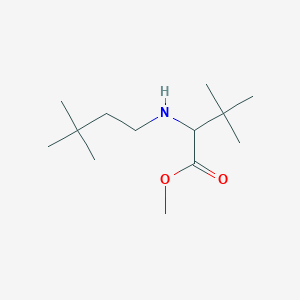
Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a methyl ester group and a bulky tert-butyl group. The presence of these groups imparts specific chemical properties and reactivity patterns to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The synthetic route can be summarized as follows:
Starting Material: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Hydrolysis: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid and methanol
Reduction: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The ester group may undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative, which can then interact with its target .
Comparison with Similar Compounds
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-(tert-butylamino)-3,3-dimethylbutanoate: Similar structure but with a tert-butyl group instead of a 3,3-dimethylbutyl group.
Ethyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-2-(3,3-dimethylbutylamino)-3-methylbutanoate: Similar structure but with a different substitution pattern on the butanoate chain.
The uniqueness of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H27NO2 |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
methyl 2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C13H27NO2/c1-12(2,3)8-9-14-10(11(15)16-7)13(4,5)6/h10,14H,8-9H2,1-7H3 |
InChI Key |
MMVQMDJXKBGDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC(C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



